molecular formula C9H14O3 B13065653 ethyl (1R)-3-oxocyclohexane-1-carboxylate

ethyl (1R)-3-oxocyclohexane-1-carboxylate

Cat. No.: B13065653
M. Wt: 170.21 g/mol
InChI Key: YLRVJPQVDQQBOX-SSDOTTSWSA-N
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Description

Ethyl (1R)-3-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by a cyclohexane ring with a keto group at the third position and an ethyl ester group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1R)-3-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of (1R)-3-oxocyclohexane-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then subjected to distillation to purify the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R)-3-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (1R)-3-oxocyclohexane-1-carboxylic acid and ethanol.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Hydrolysis: (1R)-3-oxocyclohexane-1-carboxylic acid and ethanol.

    Reduction: (1R)-3-hydroxycyclohexane-1-carboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (1R)-3-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of ethyl (1R)-3-oxocyclohexane-1-carboxylate depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the keto group is converted to a hydroxyl group through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl (1R)-3-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (1S)-3-oxocyclohexane-1-carboxylate: Stereoisomer with the same functional groups but different spatial arrangement.

    Ethyl 3-oxocyclopentane-1-carboxylate: Similar ester functionality but with a cyclopentane ring instead of a cyclohexane ring.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both keto and ester functional groups, which make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl (1R)-3-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7H,2-6H2,1H3/t7-/m1/s1

InChI Key

YLRVJPQVDQQBOX-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC(=O)C1

Canonical SMILES

CCOC(=O)C1CCCC(=O)C1

Origin of Product

United States

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